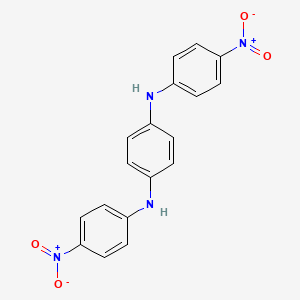

1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitrophenyl groups attached to the nitrogen atoms of a 1,4-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- typically involves the reaction of 1,4-benzenediamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of 1,4-benzenediamine attack the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

- 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)

- 1,4-Benzenediamine, N-phenyl-

- N,N’-di-sec-Butyl-p-phenylenediamine

Uniqueness

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it has a higher potential for redox reactions and electrophilic substitutions, making it a versatile compound for various applications.

Biological Activity

1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)- (CAS No. 41266-01-7) is a compound that has garnered attention for its biological activity and potential toxicity. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)- is characterized by two nitrophenyl groups attached to a central benzene diamine structure. This configuration influences its reactivity and biological interactions.

Toxicological Profile

Research indicates that 1,4-Benzenediamine derivatives exhibit varying degrees of toxicity to aquatic organisms. A screening assessment conducted in Canada identified the compound as persistent and bioaccumulative, raising concerns about its ecological impact. The predicted environmental concentration (PEC) of this compound was found to exceed the predicted no-effect concentrations (PNECs) for algae in certain scenarios, indicating significant ecological risk .

Mechanisms of Toxicity

The primary mechanism of toxicity associated with 1,4-Benzenediamine derivatives involves the formation of reactive metabolites that can induce oxidative stress and damage cellular components. For instance, the presence of nitro groups may lead to the generation of reactive oxygen species (ROS), which are implicated in cellular damage and carcinogenesis .

Ecotoxicological Studies

A notable study assessed the effects of 1,4-Benzenediamine on aquatic organisms. The results indicated that exposure led to significant mortality rates among test species, establishing a clear link between concentration levels and toxic outcomes .

Table 1: Ecotoxicological Effects on Aquatic Organisms

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Algae | 0.5 | Growth inhibition |

| Daphnia magna | 1.0 | 50% mortality after 48 hours |

| Fish (Zebrafish) | 2.0 | Severe behavioral changes |

Human Health Implications

In terms of human health, studies have suggested that exposure to nitroaniline compounds can lead to methemoglobinemia—a condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues . Additionally, chronic exposure has been linked to potential carcinogenic effects due to DNA damage from oxidative stress.

Regulatory Status

Due to its hazardous nature, 1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)- has been classified under various toxic substance regulations. In Canada, it has been added to Schedule 1 of the Canadian Environmental Protection Act due to its identified risks to human health and the environment .

Properties

CAS No. |

41266-01-7 |

|---|---|

Molecular Formula |

C18H14N4O4 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

1-N,4-N-bis(4-nitrophenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C18H14N4O4/c23-21(24)17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(12-8-16)22(25)26/h1-12,19-20H |

InChI Key |

BOEXYFYBEVOOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.